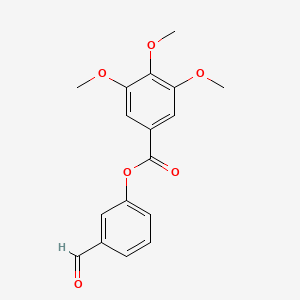

3-formylphenyl 3,4,5-trimethoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-formylphenyl) 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-20-14-8-12(9-15(21-2)16(14)22-3)17(19)23-13-6-4-5-11(7-13)10-18/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVCMAGHVHRSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Formylphenyl 3,4,5 Trimethoxybenzoate

Retrosynthetic Analysis and Key Precursors

3,4,5-Trimethoxybenzoic acid, also known as eudesmic acid, is a common derivative of gallic acid. The most direct synthesis involves the methylation of gallic acid. rsc.org

A prevalent laboratory-scale method for the synthesis of 3,4,5-trimethoxybenzoic acid is the methylation of gallic acid using dimethyl sulfate (B86663) in the presence of a base. This reaction effectively converts the three phenolic hydroxyl groups of gallic acid into methoxy (B1213986) groups.

For subsequent esterification reactions, the carboxylic acid is often activated to enhance its reactivity. A common activated form is the acyl chloride, 3,4,5-trimethoxybenzoyl chloride. This can be prepared by treating 3,4,5-trimethoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is typically performed at reflux, and the excess reagent can be removed by distillation under reduced pressure to yield the acyl chloride. researchgate.net Another method involves the use of bis(trichloromethyl)carbonate in the presence of an organic amine catalyst. researchgate.net

Table 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid Derivatives

| Starting Material | Reagent(s) | Product | Key Conditions | Reference(s) |

|---|---|---|---|---|

| Gallic Acid | Dimethyl sulfate, Base | 3,4,5-Trimethoxybenzoic acid | - | rsc.org |

| 3,4,5-Trimethoxybenzoic acid | Thionyl chloride (SOCl₂) | 3,4,5-Trimethoxybenzoyl chloride | Reflux | researchgate.net |

| 3,4,5-Trimethoxybenzoic acid | Bis(trichloromethyl)carbonate, Organic amine catalyst | 3,4,5-Trimethoxybenzoyl chloride | 20-70 °C | researchgate.net |

The required formylphenyl precursor is 3-hydroxybenzaldehyde (B18108), also known as m-hydroxybenzaldehyde. There are several established routes to this compound.

One common industrial method starts from benzaldehyde (B42025), which undergoes nitration to form 3-nitrobenzaldehyde. The nitro group is then reduced to an amino group, followed by diazotization and subsequent hydrolysis to yield 3-hydroxybenzaldehyde. nih.govresearchgate.net Another approach begins with m-cresol, involving acetylation, chlorination, and finally hydrolysis. researchgate.net

Table 2: Synthesis of 3-Hydroxybenzaldehyde

| Starting Material | Key Steps | Final Product | Reference(s) |

|---|---|---|---|

| Benzaldehyde | Nitration → Reduction → Diazotization → Hydrolysis | 3-Hydroxybenzaldehyde | nih.govresearchgate.net |

| m-Cresol | Acetylation → Chlorination → Hydrolysis | 3-Hydroxybenzaldehyde | researchgate.net |

Esterification Strategies and Optimization

The formation of the ester bond between 3,4,5-trimethoxybenzoic acid and 3-hydroxybenzaldehyde is the crucial final step in the synthesis of 3-formylphenyl 3,4,5-trimethoxybenzoate (B1228286). Various esterification methods can be employed, ranging from classical approaches to more modern catalytic systems.

The direct esterification of a carboxylic acid and a phenol (B47542), known as Fischer-Speier esterification, is typically not efficient without a strong acid catalyst and harsh conditions, which can be detrimental to sensitive functional groups like the aldehyde. A more common classical approach is the Schotten-Baumann reaction, which involves reacting the more reactive 3,4,5-trimethoxybenzoyl chloride with 3-hydroxybenzaldehyde in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine. This method is generally effective for forming esters from acyl chlorides and phenols.

Modern synthetic chemistry offers several milder and more efficient methods for esterification that are well-suited for substrates with multiple functional groups.

Steglich Esterification: This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netorgsyn.org The reaction proceeds under mild, often room temperature, conditions and is known to be effective for the esterification of phenols. wiley-vch.de The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as a nucleophilic catalyst, accelerating the reaction. orgsyn.org

Mitsunobu Reaction: This reaction provides a powerful method for converting alcohols to esters under mild, neutral conditions. researchgate.netjocpr.com It involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net The Mitsunobu reaction is particularly advantageous for the esterification of phenols with benzoic acids, often providing good to excellent yields. rsc.org The reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral 3-hydroxybenzaldehyde. The chemoselectivity of the Mitsunobu reaction is a key feature, as it can often distinguish between different types of hydroxyl groups.

Table 3: Comparison of Esterification Methods

| Method | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Schotten-Baumann | Acyl chloride, Base | Classical, robust method | - |

| Steglich Esterification | Carboxylic acid, Alcohol, DCC/DIC, DMAP | Mild conditions, good for sensitive substrates | researchgate.netorgsyn.org |

| Mitsunobu Reaction | Carboxylic acid, Alcohol, PPh₃, DEAD/DIAD | Mild, neutral conditions, high chemoselectivity | researchgate.netjocpr.comrsc.org |

Chemo- and Regioselective Synthesis of the 3-Formylphenyl Isomer

A significant challenge in the synthesis of 3-formylphenyl 3,4,5-trimethoxybenzoate is achieving the desired chemo- and regioselectivity. The esterification must occur selectively at the phenolic hydroxyl group of 3-hydroxybenzaldehyde without reacting with the aldehyde functionality. Furthermore, the reaction must specifically target the 3-isomer of the formylphenyl moiety.

The aldehyde group is generally less nucleophilic than the phenolic hydroxyl group, so chemoselectivity is often achievable with standard esterification methods. The primary concern is the regioselectivity when starting with precursors that could potentially yield other isomers. However, by using 3-hydroxybenzaldehyde as the defined precursor, the synthesis is inherently directed towards the 3-formylphenyl isomer.

In cases where a dihydroxybenzaldehyde might be used, achieving regioselectivity becomes more critical. The relative acidity and steric hindrance of the different hydroxyl groups can be exploited. For instance, in 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group can be selectively protected due to differences in the acidity of the phenolic protons. researchgate.net

For the specific synthesis of the 3-formylphenyl ester from 3-hydroxybenzaldehyde, methods like the Steglich esterification and the Mitsunobu reaction are particularly suitable due to their mild nature, which helps to preserve the aldehyde group. The choice between these methods may depend on the specific reaction conditions and the desired yield and purity. Protecting group strategies, while a cornerstone of complex molecule synthesis, are likely unnecessary for this specific transformation given the inherent reactivity differences between the phenolic hydroxyl and the aldehyde. The selective acylation of a phenolic hydroxyl in the presence of an aliphatic hydroxyl is a well-established principle, and while the aldehyde presents a different challenge, its lower nucleophilicity generally prevents it from competing in these esterification reactions.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purity of the final product, this compound, is critically dependent on the purity of its synthetic precursors: 3,4,5-trimethoxybenzoic acid and 3-hydroxybenzaldehyde. The purification of these intermediates, followed by the purification of the final ester, employs a range of standard laboratory techniques.

Purification of 3,4,5-Trimethoxybenzoic Acid:

This starting material, often synthesized from gallic acid, may contain residual reagents or byproducts. chemicalbook.com A common and effective method for its purification is recrystallization. One documented procedure involves dissolving the crude acid in methylene (B1212753) chloride, followed by heating. The hot solution is filtered to remove insoluble impurities. Upon cooling the filtrate to approximately 10°C, the purified 3,4,5-trimethoxybenzoic acid crystallizes and can be collected by filtration and vacuum drying. google.com This process can elevate the purity to over 99.75%. google.com Another approach involves recrystallization from a mixture of alcohol and water.

Purification of 3-Hydroxybenzaldehyde:

3-Hydroxybenzaldehyde can be purified through several methods. A straightforward technique is crystallization from water. chemicalbook.com For further purification, sublimation can be employed, where the material is heated under vacuum, allowing the pure compound to deposit as crystals on a cold surface. orgsyn.org Another method involves treatment with activated carbon in water to remove colored impurities, followed by hot filtration and cooling to induce crystallization. guidechem.comgoogle.com

Purification of this compound:

The final product, being a phenolic ester, can be purified using techniques common for this class of compounds. After the esterification reaction, the crude product is typically isolated by an extractive workup. This involves dissolving the reaction mixture in a suitable organic solvent, such as diethyl ether, and washing it with an aqueous solution, like dilute hydrochloric acid, to remove any unreacted starting materials or catalysts. youtube.com

Following extraction, column chromatography is a highly effective method for separating the desired ester from any remaining impurities. mdpi.comnih.gov A silica (B1680970) gel column is often used, with an eluent system tailored to the polarity of the product. For phenolic esters, a mixture of a non-polar solvent like heptane (B126788) or hexanes and a more polar solvent like ethyl acetate (B1210297) is common. youtube.commdpi.com The fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the purified this compound.

The following tables summarize the purification techniques for the synthetic intermediates and the final product.

Table 1: Purification Techniques for Synthetic Intermediates

| Compound Name | Purification Method | Details | Reference |

| 3,4,5-Trimethoxybenzoic acid | Recrystallization | Solvent: Methylene chloride; Crystallization induced by cooling to 10°C. | google.com |

| Recrystallization | Solvent: Alcohol/water mixture. | ||

| 3-Hydroxybenzaldehyde | Crystallization | Solvent: Water. | chemicalbook.com |

| Sublimation | The material is heated under vacuum to yield pure crystalline product. | orgsyn.org | |

| Decolorization/Crystallization | Treatment with activated carbon in hot water, followed by filtration and cooling. | guidechem.comgoogle.com |

Table 2: Purification and Isolation Techniques for this compound

| Technique | Description | Eluent/Solvent System (Example) | Reference |

| Extractive Workup | The crude reaction mixture is dissolved in an organic solvent and washed with an aqueous solution to remove impurities. | Diethyl ether and 1M Hydrochloric Acid | youtube.com |

| Column Chromatography | The product is purified on a silica gel column to separate it from byproducts and unreacted starting materials. | Heptane:Ethyl Acetate (5:2 v/v) | mdpi.com |

| Solvent Removal | The solvent from the purified fractions is removed under reduced pressure to yield the final solid product. | Not Applicable | youtube.com |

Chemical Reactivity and Transformation of 3 Formylphenyl 3,4,5 Trimethoxybenzoate

Reactions of the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily participates in oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidation Reactions

The aldehyde group of 3-formylphenyl 3,4,5-trimethoxybenzoate (B1228286) can be oxidized to a carboxylic acid, yielding 3-(3,4,5-trimethoxybenzoyloxy)benzoic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). A study on the oxidation of the related compound, 3,4,5-trimethoxybenzaldehyde (B134019), utilized pyridinium fluorochromate (PFC) in N,N-dimethylformamide (DMF) to achieve this transformation, yielding 3,4,5-trimethoxybenzoic acid. doaj.orgarabjchem.org It is anticipated that similar conditions would be effective for the oxidation of the aldehyde moiety in 3-formylphenyl 3,4,5-trimethoxybenzoate.

| Reaction | Reagent(s) | Expected Product |

| Oxidation | KMnO₄, H₂CrO₄, PCC, PDC, PFC | 3-(3,4,5-trimethoxybenzoyloxy)benzoic acid |

Reduction Reactions

The aldehyde can be selectively reduced to a primary alcohol, (3-hydroxymethyl)phenyl 3,4,5-trimethoxybenzoate, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde, but may also cleave the ester linkage. jmchemsci.com To achieve the partial reduction of the ester to an aldehyde, specialized reagents are necessary. For instance, diisobutylaluminium hydride (DIBAL-H) is known to reduce esters to aldehydes, particularly at low temperatures. youtube.com This suggests that careful selection of the reducing agent is crucial to control the reaction's outcome.

| Reaction | Reagent(s) | Expected Product | Notes |

| Aldehyde Reduction | NaBH₄ | (3-hydroxymethyl)phenyl 3,4,5-trimethoxybenzoate | Selective for the aldehyde. |

| Aldehyde & Ester Reduction | LiAlH₄ | 3-(hydroxymethyl)phenol and 3,4,5-trimethoxybenzyl alcohol | Reduces both functional groups. |

Nucleophilic Addition Reactions (e.g., with Grignard reagents)

The electrophilic carbon of the aldehyde's carbonyl group is susceptible to attack by nucleophiles. youtube.com A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the aldehyde to form a secondary alcohol after acidic workup. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would be expected to yield 3-(1-hydroxyethyl)phenyl 3,4,5-trimethoxybenzoate. It is important to note that Grignard reagents can also react with esters, typically requiring two equivalents to form a tertiary alcohol. doaj.org Therefore, controlling the stoichiometry of the Grignard reagent would be essential to favor addition to the more reactive aldehyde group.

| Reaction | Reagent(s) | Expected Product |

| Grignard Addition | 1. CH₃MgBr, 2. H₃O⁺ | 3-(1-hydroxyethyl)phenyl 3,4,5-trimethoxybenzoate |

Condensation Reactions (e.g., Schiff base formation, aldol (B89426) reactions)

The aldehyde functionality readily undergoes condensation reactions. With primary amines, it forms Schiff bases (imines). For example, reaction with aniline (B41778) would produce N-(3-((3,4,5-trimethoxybenzoyl)oxy)benzylidene)aniline. The formation of Schiff bases is a reversible reaction, often catalyzed by acid or base, and driven to completion by the removal of water. scispace.combldpharm.com Studies have documented the synthesis of Schiff bases from 3,4,5-trimethoxybenzaldehyde and various amines. dergipark.org.tr

Aldol-type condensation reactions are also possible if an enolizable ketone is present in the reaction mixture under basic or acidic conditions. For instance, in the presence of a base, acetone (B3395972) can form an enolate that attacks the aldehyde of this compound, leading to a β-hydroxy ketone adduct.

| Reaction Type | Reactant | Catalyst | Expected Product |

| Schiff Base Formation | Primary Amine (e.g., Aniline) | Acid or Base | N-(3-((3,4,5-trimethoxybenzoyl)oxy)benzylidene)aniline |

| Aldol Condensation | Enolizable Ketone (e.g., Acetone) | Base or Acid | 4-hydroxy-4-(3-((3,4,5-trimethoxybenzoyl)oxy)phenyl)butan-2-one |

Reactions Involving the Ester Linkage

The ester group in this compound can be cleaved through hydrolysis or transformed via transesterification.

Hydrolysis and Transesterification Reactions

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid. The hydrolysis of this compound would yield 3-formylphenol and 3,4,5-trimethoxybenzoic acid. The rate of hydrolysis is influenced by the electronic nature of the substituents on the phenyl and benzoate (B1203000) rings. The electron-withdrawing formyl group on the phenol (B47542) portion would likely increase the rate of hydrolysis. scispace.com

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by acids or bases, or by enzymes such as lipases. nih.gov For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would be expected to produce methyl 3,4,5-trimethoxybenzoate and 3-formylphenol. uni.lu

| Reaction | Conditions | Products |

| Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 3-Formylphenol and 3,4,5-Trimethoxybenzoic acid |

| Transesterification | Alcohol (e.g., Methanol), Acid or Base Catalyst | Methyl 3,4,5-trimethoxybenzoate and 3-Formylphenol |

Selective Cleavage Strategies

The most susceptible bond to selective cleavage in this compound is the ester linkage. This can be achieved under various conditions:

Alkaline Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution would readily cleave the ester bond. This reaction would yield 3-hydroxybenzaldehyde (B18108) and 3,4,5-trimethoxybenzoic acid upon acidification. The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) and water, the ester can be hydrolyzed to the same products as alkaline hydrolysis. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst would lead to the formation of a new ester of 3,4,5-trimethoxybenzoic acid and 3-hydroxybenzaldehyde.

Reductive Cleavage: Certain reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially cleave the ester bond to yield 3-hydroxybenzyl alcohol and (3,4,5-trimethoxyphenyl)methanol. This reaction would also reduce the aldehyde group.

Electrophilic Aromatic Substitution on the Aromatic Rings

Electrophilic aromatic substitution (SEAr) reactions on this compound would be highly regioselective due to the directing effects of the substituents on both aromatic rings.

On the 3,4,5-Trimethoxybenzoate Ring (Ring B): This ring is highly activated towards electrophilic attack due to the presence of three electron-donating methoxy (B1213986) groups. The substitution would be directed to the positions ortho to the methoxy groups and meta to the ester group. Given the steric hindrance from the existing substituents, the most likely position for electrophilic attack would be at the C2 and C6 positions.

On the 3-Formylphenyl Ring (Ring A): This ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the formyl group and the ester linkage. Both are meta-directing groups. Therefore, any electrophilic substitution would occur at the positions meta to both the formyl and the ester groups, which would be the C5 position. However, due to the deactivation of this ring, harsher reaction conditions would be required compared to the trimethoxy-substituted ring.

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Predominantly substitution on the trimethoxy ring. |

| Halogenation | Br₂, FeBr₃ | Predominantly substitution on the trimethoxy ring. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely to be problematic due to the deactivating groups and potential for reaction at the ester. |

Metal-Catalyzed Coupling Reactions (e.g., Suzuki coupling for structural elaboration)

The aldehyde group on the formylphenyl ring provides a handle for further structural modifications. However, for metal-catalyzed coupling reactions like the Suzuki coupling, a halide or triflate functional group is typically required on one of the aromatic rings. Assuming a derivative of this compound containing a halogen (e.g., a bromo or iodo substituent) is available, Suzuki coupling could be employed for carbon-carbon bond formation. nih.gov

For instance, if we consider a hypothetical bromo-derivative, the reaction would proceed as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Bromo-substituted this compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Aryl-substituted this compound |

The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a powerful tool for the synthesis of complex biaryl compounds. nih.gov

Structural Elucidation and Conformational Analysis

X-ray Crystallography and Solid-State Structure Determination

Analysis of Intermolecular Interactions and Packing

Information is available for a related isomer, 4-formylphenyl 3,4,5-trimethoxybenzoate (B1228286) , as well as for the constituent precursors, such as 3,4,5-trimethoxybenzoic acid . However, per the strict instructions to focus solely on 3-formylphenyl 3,4,5-trimethoxybenzoate , this information cannot be used to generate the requested article.

Should scientific data for "this compound" become publicly available in the future, an article adhering to the requested structure could be produced. At present, the necessary detailed and scientifically accurate content for this specific compound does not exist in the accessible literature.

Investigating Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. The investigation of polymorphism is crucial in the pharmaceutical and materials science fields. researchgate.netrsc.org

Techniques commonly used to investigate polymorphism include X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). researchgate.net XRPD can distinguish between different crystal lattices, while DSC and TGA can detect phase transitions and differences in thermal stability. researchgate.net

As of the current literature survey, there are no specific studies reported on the polymorphism of this compound. However, studies on related benzoate (B1203000) compounds, such as sodium benzoate, have revealed the existence of multiple polymorphic forms. google.com The potential for polymorphism in this compound exists due to the rotational freedom around the single bonds, which could allow for different packing arrangements in the crystal lattice. The presence of polar functional groups (formyl and ester) and the potential for various intermolecular interactions (dipole-dipole, C-H···O) could favor the formation of different crystalline structures under varying crystallization conditions. Further experimental work, such as crystallization from different solvents or at different temperatures, would be necessary to explore the polymorphic landscape of this compound.

Chiroptical Properties

Chiroptical properties, such as optical rotation and circular dichroism, arise from the differential interaction of a chiral molecule with left and right circularly polarized light. For a molecule to exhibit chiroptical properties, it must be chiral, meaning it is non-superimposable on its mirror image.

The molecule this compound does not possess a stereogenic center and is therefore achiral in its ground state. Consequently, it is not expected to exhibit chiroptical properties in an isotropic solution.

However, chirality can be induced in a system of achiral molecules through supramolecular assembly. nih.gov If molecules of this compound were to aggregate in a specific, ordered, and helical fashion in the solid state or in a liquid crystalline phase, the resulting assembly could be chiral and exhibit chiroptical properties. acs.org This phenomenon is observed in some π-conjugated systems where intermolecular interactions drive the formation of chiral aggregates. acs.org The determination of such induced chirality would require experimental techniques like circular dichroism spectroscopy on solid-state samples or aggregated solutions. Without experimental evidence of such chiral self-assembly, this compound is considered an achiral compound.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-formylphenyl 3,4,5-trimethoxybenzoate |

| 3-hydroxybenzaldehyde (B18108) |

| 3,4,5-trimethoxybenzoic acid |

| phenyl benzoate |

| sodium benzoate |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. For a compound like 3-formylphenyl 3,4,5-trimethoxybenzoate (B1228286), methods such as B3LYP with a 6-31G(d,p) basis set are commonly employed to achieve a balance between computational cost and accuracy in predicting molecular properties. nih.gov

The electronic structure of 3-formylphenyl 3,4,5-trimethoxybenzoate is characterized by the opposing electronic effects of its two aromatic rings. The 3,4,5-trimethoxybenzoyl group is electron-rich due to the strong electron-donating resonance effect of the three methoxy (B1213986) groups. Conversely, the 3-formylphenyl group is rendered electron-deficient by the electron-withdrawing nature of the formyl (-CHO) group.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity.

HOMO: The HOMO is anticipated to be localized primarily on the electron-rich 3,4,5-trimethoxybenzoate moiety. The oxygen atoms of the methoxy groups contribute significantly to this orbital, making this region susceptible to electrophilic attack.

LUMO: The LUMO is expected to be concentrated on the electron-poor 3-formylphenyl ring, particularly on the formyl group and the ester linkage. This localization indicates that this part of the molecule is the most likely site for nucleophilic attack.

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally correlates with higher reactivity. asianpubs.org Computational studies on similar substituted aromatic compounds can provide an estimate for this value. asianpubs.orgaip.org

| Molecular Orbital | Expected Primary Localization | Implication for Reactivity |

| HOMO | 3,4,5-trimethoxybenzoate ring | Site for electrophilic attack |

| LUMO | 3-formylphenyl ring and ester group | Site for nucleophilic attack |

Theoretical calculations can predict the pathways of potential reactions involving this compound. For instance, the formyl group can undergo nucleophilic addition reactions. Quantum chemical methods can be used to model the reaction coordinate, identify the transition state structures, and calculate the activation energies for such processes. nih.govnih.gov

In a hypothetical reaction, such as the reduction of the aldehyde, transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the hydride attack on the carbonyl carbon. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Studies on the allylation of benzaldehyde (B42025) have successfully used such methods to predict reaction outcomes. nih.govnih.gov

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. The electron-withdrawing formyl group would be expected to shift the signals of the protons and carbons on its attached phenyl ring downfield (to higher ppm values). In contrast, the electron-donating trimethoxy groups would shift the signals of their corresponding ring upfield (to lower ppm values).

Vibrational Frequencies (IR/Raman): The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to help assign experimental bands. nih.gov Key predicted vibrational modes for this compound would include the C=O stretching frequency of the ester and the aldehyde, the C-O stretching of the ester and ether linkages, and the aromatic C-H and C=C stretching modes. nih.gov

Table: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | ~1700-1720 |

| Ester C=O | Stretch | ~1730-1750 |

| Aromatic C=C | Stretch | ~1450-1600 |

| Ether C-O-C | Asymmetric Stretch | ~1200-1275 |

Molecular Dynamics Simulations Focusing on Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, both as an individual molecule and in condensed phases. MD simulations model the movement of atoms over time, governed by a force field.

These simulations can reveal preferred conformations and the nature of intermolecular interactions, such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the polar ester and formyl groups. In a simulated environment, one could observe how these interactions influence the packing of molecules in a solid state or their solvation in a liquid. Studies on substituted quinazolinones have used MD to understand binding stability in biological targets. nih.gov

Structure-Reactivity Relationships (SRR) in silico

By systematically modifying the structure of this compound in silico and calculating relevant quantum chemical descriptors, it is possible to establish structure-reactivity relationships. For example, one could replace the formyl group with other electron-withdrawing groups (e.g., nitro, cyano) or alter the position and number of methoxy groups.

Calculated descriptors such as the HOMO-LUMO gap, ionization potential, electron affinity, and global hardness and softness can be correlated with expected reactivity. asianpubs.org Such studies on other molecular systems have shown that introducing strongly electron-withdrawing groups can influence certain activities. asianpubs.org

Prediction of Spectroscopic Parameters (e.g., Predicted Collision Cross Section values)

Advanced computational methods can also predict parameters relevant to mass spectrometry, such as the collision cross section (CCS). The CCS is a measure of an ion's size and shape in the gas phase and is an important identifier in ion mobility-mass spectrometry. Theoretical models can calculate the CCS for different ionic forms of this compound, providing a valuable reference for experimental analysis. PubChem, for instance, provides computed properties like the predicted CCS for various compounds. nih.gov

Applications in Chemical Science and Technology

Role as a Chemical Building Block for Complex Molecules

The presence of distinct functional groups—an aldehyde and a trimethoxy-substituted benzoate (B1203000) ester—makes 3-formylphenyl 3,4,5-trimethoxybenzoate (B1228286) a strategic starting material or intermediate in multi-step organic syntheses.

In the realm of polymer science, the aldehyde functionality of 3-formylphenyl 3,4,5-trimethoxybenzoate is of significant interest. Aldehydes are known to participate in various polymerization reactions. For instance, substituted benzaldehydes can be copolymerized with other monomers, such as phthalaldehyde, through anionic initiation to create functional polymers. acs.orgfigshare.com This approach allows for the introduction of specific side-chain functionalities into the polymer backbone, which can be used to tune the polymer's properties or for subsequent cross-linking modifications. acs.orgfigshare.com The copolymerization of phthalaldehyde with electron-deficient benzaldehydes has been shown to yield degradable polymer networks. acs.org

The aldehyde group can also readily react with amines to form Schiff bases (imines), a reaction that is fundamental to the synthesis of certain types of polymers and self-healing hydrogels. researchgate.net The formation of these dynamic covalent bonds allows for the creation of materials that can reversibly break and reform, imparting self-healing characteristics. researchgate.net Therefore, this compound could be employed as a comonomer to introduce the trimethoxybenzoyl unit as a pendant group, potentially influencing the final polymer's solubility, thermal stability, and electronic properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Reactant(s) | Resulting Linkage/Structure | Potential Application |

| Anionic Copolymerization | Phthalaldehyde | Polyacetal backbone with pendant trimethoxybenzoyl groups | Degradable polymer networks acs.orgfigshare.com |

| Condensation Polymerization | Diamines | Polyimine (Schiff base) backbone | Self-healing materials, hydrogels researchgate.net |

Alkoxy-substituted benzaldehydes are a crucial class of compounds that serve as intermediates in the manufacturing of a wide array of specialty chemicals, including pharmaceuticals, agrochemicals, and fragrances. google.com The formyl group of this compound can undergo a multitude of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in various carbon-carbon bond-forming reactions (e.g., Wittig, Grignard, or aldol (B89426) reactions). These transformations allow for the elaboration of the molecule into more complex structures.

The 3,4,5-trimethoxybenzoyl group, derived from 3,4,5-trimethoxybenzoic acid (a derivative of gallic acid), is a structural motif found in some biologically active molecules. medchemexpress.commdpi.comwikipedia.org Derivatives of 3,4,5-trimethoxybenzoic acid are used as intermediates in the synthesis of pharmaceuticals and other organic chemicals. yunuochem.comgoogle.com Consequently, this compound can be considered a valuable intermediate, enabling the incorporation of the trimethoxybenzoyl functionality into a target molecule that also requires a synthetically versatile handle derived from the formylphenyl portion. One-pot reduction and cross-coupling procedures have been developed for the synthesis of functionalized benzaldehydes, highlighting their utility as building blocks. acs.orgrug.nl

Potential in Materials Science

The electronic and structural characteristics of this compound suggest its potential for use in the development of novel materials with tailored optical and electronic properties.

Organic molecules with extended π-conjugated systems are the cornerstone of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netnih.gov The performance of these devices is heavily dependent on the molecular structure of the organic semiconductor used. bohrium.com While this compound is not a highly conjugated system on its own, it can be chemically modified to create more extended π-systems. For example, the aldehyde group can be used in condensation reactions (e.g., Knoevenagel or Horner-Wadsworth-Emmons reactions) to introduce vinyl groups, thereby extending the conjugation.

Furthermore, the electron-donating nature of the three methoxy (B1213986) groups on the benzoate ring can influence the electronic properties of materials derived from this compound. researchgate.net Derivatives of alfa-chemistry.combenzothieno[3,2-b] alfa-chemistry.combenzothiophene (BTBT), a well-studied organic semiconductor, have shown that molecular structure modifications significantly impact electronic properties and device performance. researchgate.netmdpi.com The incorporation of moieties similar to the trimethoxybenzoyl group could be a strategy to tune the energy levels (HOMO/LUMO) and charge transport characteristics of new organic semiconductors.

The photophysical properties of organic compounds are intrinsically linked to their molecular structure. mdpi.comrsc.orgmdpi.com Molecules containing aromatic rings and carbonyl groups, such as this compound, can exhibit interesting optical behaviors, including UV absorption and fluorescence. The trimethoxybenzene motif, in particular, has been incorporated into chromophores designed for nonlinear optical (NLO) applications. nih.gov These materials can alter the properties of light passing through them and are of interest for technologies like optical switching and frequency conversion.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from molecular building blocks (linkers) connected through strong covalent or coordination bonds, respectively. tcichemicals.comcd-bioparticles.net These materials have garnered immense interest for applications in gas storage, separation, catalysis, and sensing due to their high porosity and tunable structures. tcichemicals.comcd-bioparticles.netcd-bioparticles.net

The design of the organic linker is critical in determining the structure and properties of the resulting framework. researchgate.netacs.org Molecules containing aldehyde functional groups are among the most common and widely used linkers for the synthesis of COFs. alfa-chemistry.comcd-bioparticles.netcd-bioparticles.net The aldehyde groups can undergo condensation reactions with amine-containing linkers to form highly stable imine-linked COFs. alfa-chemistry.comtcichemicals.comtcichemicals.com The first three-dimensional imine-based COF was reported in 2009, and this class of materials is known for high thermal stability and permanent porosity. alfa-chemistry.com

Given its structure, this compound is a prime candidate for use as a linker in both COF and MOF synthesis. The aldehyde group provides the reactive site for framework formation. rsc.org The rest of the molecule, including the bulky and electron-rich trimethoxybenzoyl group, would line the pores of the resulting framework. This functionalization of the pore walls could impart specific properties to the material, such as selective adsorption of guest molecules or catalytic activity.

Applications in Catalysis Research

The unique chemical architecture of this compound, featuring a reactive aldehyde group and a stable, electron-rich trimethoxybenzoyl moiety, positions it as a valuable molecule in the field of catalysis research. Its utility spans from the synthesis of sophisticated ligands for homogeneous catalysis to serving as a foundational unit for the construction of heterogeneous catalytic systems.

Ligand Synthesis for Organometallic Catalysis

The aldehyde functionality in this compound is a versatile chemical handle for the synthesis of a wide array of ligands for organometallic catalysis. The lone pair of electrons on the oxygen atom, along with the carbon-oxygen double bond, allows for a variety of chemical transformations to introduce coordinating atoms that can bind to metal centers.

One of the most common strategies involves the condensation reaction of the formyl group with primary or secondary amines to form Schiff base ligands. These imine-containing ligands are renowned for their ability to coordinate with a multitude of transition metals, including copper, nickel, palladium, and platinum. The resulting metal complexes have shown significant catalytic activity in a range of organic transformations such as C-C bond-forming reactions, oxidations, and reductions. The trimethoxybenzoate portion of the molecule can influence the steric and electronic properties of the resulting ligand, thereby tuning the catalytic activity and selectivity of the metal complex.

Furthermore, the formyl group can be reduced to a hydroxyl group, which can then be used as a coordinating group itself or be further functionalized. Alternatively, oxidation of the formyl group to a carboxylic acid provides another common chelating group in ligand synthesis. The versatility of the formyl group allows for the creation of bidentate, tridentate, or even polydentate ligands by reacting this compound with molecules containing multiple amine or other nucleophilic groups. The synthesis of such polydentate ligands is a key strategy in developing highly stable and selective organometallic catalysts. nih.govnih.gov

Table 1: Potential Ligand Types Synthesized from this compound

| Ligand Type | Synthetic Transformation of Formyl Group | Potential Coordinating Atoms |

| Schiff Base | Condensation with amines | N, O |

| Amino-alcohol | Reductive amination | N, O |

| Acetal/Ketal | Reaction with alcohols/diols | O |

| Carboxylate | Oxidation to carboxylic acid | O |

Precursor for Heterogeneous Catalysts

The application of this compound extends to the realm of heterogeneous catalysis, where it can serve as a building block for porous crystalline materials such as Covalent Organic Frameworks (COFs). COFs are a class of porous polymers with well-defined, ordered structures, and high thermal stability, making them excellent candidates for catalytic supports or even as catalysts themselves.

The aldehyde group is a key reactive site for the formation of COFs through reactions with multi-functionalized amine linkers, typically leading to the formation of robust imine linkages. ossila.com By employing this compound in conjunction with other complementary building blocks, it is possible to design and synthesize COFs with tailored pore sizes, surface areas, and chemical functionalities. The trimethoxybenzoate moiety can line the pores of the resulting COF, influencing the adsorption of substrates and the catalytic performance. These materials can act as heterogeneous catalysts for a variety of reactions, offering the advantages of easy separation and reusability. For instance, COFs synthesized from aldehyde-containing monomers have been utilized in gas storage, separation, and as catalysts for various organic reactions. ossila.com

Utilization in Analytical Chemistry (e.g., derivatization for enhanced detection)

In analytical chemistry, the detection and quantification of specific analytes often require chemical modification to enhance their detectability. This process, known as derivatization, is particularly useful in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This compound can be utilized in two primary ways in this context. Firstly, it can act as a derivatizing agent for analytes containing primary or secondary amine groups. The formyl group reacts with these amines to form a Schiff base, thereby attaching the bulky and UV-active trimethoxybenzoyl group to the analyte. This can significantly improve the analyte's response to UV detectors in HPLC, allowing for more sensitive and accurate quantification.

Secondly, the compound itself can be derivatized for enhanced detection if it is the analyte of interest. While the trimethoxybenzoyl group already provides a chromophore, its response can be further enhanced. More importantly, derivatization can be employed to improve its chromatographic behavior or to enable detection by other methods, such as fluorescence or mass spectrometry. For instance, the formyl group can be reacted with a fluorescently tagged hydrazine (B178648) or hydroxylamine, introducing a fluorophore into the molecule and dramatically lowering the limits of detection. nih.gov This strategy is common for the sensitive analysis of aldehydes and ketones.

The principle of derivatization is to modify the analyte to improve its analytical properties without altering its fundamental structure in a way that would lead to misidentification. nih.gov The choice of derivatization strategy depends on the analyte, the analytical technique, and the desired level of sensitivity.

Table 2: Potential Derivatization Reactions for Analytical Enhancement

| Analyte Functional Group | Derivatizing Agent | Purpose |

| Primary/Secondary Amine | This compound | Introduce UV-active tag for HPLC-UV detection |

| Aldehyde (on the target compound) | Fluorescent Hydrazine (e.g., Dansyl Hydrazine) | Introduce a fluorophore for fluorescence detection |

| Aldehyde (on the target compound) | Hydroxylamine derivatives | Improve chromatographic behavior and enable specific detection methods |

Future Directions and Emerging Research Avenues

Development of Green Synthetic Pathways

The conventional synthesis of aromatic esters often involves multi-step procedures that may utilize hazardous reagents and solvents. misericordia.edu Future research will likely focus on developing more environmentally benign and efficient methods for producing 3-formylphenyl 3,4,5-trimethoxybenzoate (B1228286).

Key areas of investigation would include:

One-Pot Reactions: Designing a one-pot synthesis from readily available precursors like 3-hydroxybenzaldehyde (B18108) and 3,4,5-trimethoxybenzoyl chloride would streamline the process, reducing waste and energy consumption. A potential approach could involve an initial esterification followed by a carefully controlled oxidation of a precursor alcohol, or a direct coupling.

Catalytic Innovations: The use of novel catalysts is a cornerstone of green chemistry. misericordia.edu Research into enzymatic catalysis, for instance using immobilized lipases, could offer high selectivity and mild reaction conditions for the esterification step. frontiersin.org For the aldehyde functionality, the use of atmospheric oxygen with an organic catalyst, such as N-heterocyclic carbenes, could replace traditional heavy metal oxidants. misericordia.edu

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like ionic liquids or supercritical fluids could significantly reduce the environmental impact of the synthesis.

A comparative table illustrating potential improvements with a green synthesis approach is presented below.

| Parameter | Conventional Method (Hypothetical) | Green Pathway (Projected) |

| Starting Materials | Multi-step from basic aromatics | 3-hydroxybenzaldehyde, 3,4,5-trimethoxybenzoic acid |

| Catalyst | Strong acids (e.g., H₂SO₄) | Immobilized lipase, N-heterocyclic carbene |

| Oxidant | Heavy metals (e.g., CrO₃) | Atmospheric O₂ |

| Solvent | Chlorinated hydrocarbons | Co-solvent systems, ionic liquids, or solvent-free conditions |

| Reaction Steps | 3-4 steps | 1-2 steps (One-pot) |

| Atom Economy | Moderate | High |

| Waste Generated | Significant acid and metal waste | Minimal, biodegradable |

This table presents hypothetical data to illustrate the potential advantages of green synthetic pathways.

Exploration of Novel Reactivity Patterns

The bifunctional nature of 3-formylphenyl 3,4,5-trimethoxybenzoate, possessing both an aldehyde and a trimethoxy-substituted ester, opens up avenues for exploring unique reactivity. The "ester dance" reaction, a palladium-catalyzed translocation of an ester group on an aromatic ring, could be a fascinating area of study. waseda.jpacs.org Investigating whether the formyl group influences this potential isomerization of the trimethoxybenzoate moiety could lead to the synthesis of novel, previously inaccessible isomers.

Furthermore, the aldehyde group is a versatile handle for a multitude of transformations. Its reactivity in condensations (e.g., Knoevenagel, Wittig) could be modulated by the electronic effects of the bulky ester group at the meta-position. This could allow for the synthesis of a library of derivatives with diverse electronic and steric properties, which could then be screened for various applications.

Integration into Advanced Functional Materials

The rigid structure and reactive aldehyde functionality of this compound make it an excellent candidate as a building block, or "linker," for creating advanced functional materials, particularly Covalent Organic Frameworks (COFs). mdpi.comunt.edu

COF Synthesis: The formyl group can readily undergo condensation reactions with amine-containing linkers to form highly ordered, porous crystalline structures with imine linkages. mdpi.comnih.gov The trimethoxyphenyl group, while part of the ester, would be a pendant group within the COF pores, potentially influencing the framework's properties.

Tailored Properties: The presence of the three methoxy (B1213986) groups and the ester carbonyl could impart specific functionalities to the COF's internal surface. These groups could serve as sites for post-synthetic modification or as recognition sites for specific molecules, making these materials promising for applications in gas storage, separation, or catalysis. acs.orgresearchgate.net The 3,4,5-trimethoxyphenyl moiety is known to be important for interactions in biological systems and could be leveraged in materials designed for biomedical applications. researchgate.nettandfonline.com

| Material Type | Potential Role of the Compound | Target Application |

| Covalent Organic Frameworks | Aldehyde-functionalized linker | Gas separation, heterogeneous catalysis, sensing |

| Functional Polymers | Monomer for polymerization via aldehyde group | Membranes, responsive materials |

| Paramagnetic Materials | Precursor for radical-containing structures | Molecular electronics, energy storage |

This table outlines potential applications in advanced materials based on the compound's structural features.

High-Throughput Synthesis and Screening for Chemical Applications

The modular structure of this compound is well-suited for high-throughput synthesis and combinatorial chemistry approaches. waseda.jpeurekaselect.com By keeping the 3,4,5-trimethoxybenzoate core constant, a large library of compounds could be generated by reacting the aldehyde group with a diverse set of reagents (e.g., amines, hydrazines, active methylene (B1212753) compounds).

This strategy would enable the rapid creation of hundreds or thousands of derivatives. These libraries could then be subjected to high-throughput screening to identify "hits" for various applications. researchgate.net For example, screening for biological activity could identify new lead compounds for drug discovery, leveraging the known bioactivity of the trimethoxyphenyl motif. nih.govnih.gov Similarly, screening for properties like fluorescence or non-linear optical activity could uncover new materials for optoelectronics.

Advanced Computational Modeling for Property Prediction

Before embarking on extensive and costly laboratory synthesis, advanced computational modeling can provide invaluable insights into the potential properties and behavior of this compound and its derivatives. pnas.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict molecular geometry, electronic structure (e.g., HOMO-LUMO gap), and spectroscopic properties (e.g., IR, NMR spectra). nih.govresearchgate.net This can help in understanding the reactivity of the aldehyde group and the electronic influence of the substituents.

Molecular Dynamics Simulations: These simulations can predict how the molecule would behave in different environments, for instance, how it might pack in a solid state or interact with a solvent. nih.gov When considering its use in materials like COFs, modeling can predict the resulting pore size and shape.

Property Prediction: Computational tools can be used to forecast macroscopic properties based on molecular structure. For example, predicting thermal properties like melting point and degradation temperature is crucial for applications in materials science. mdpi.com Docking studies could also predict the binding affinity of derivatives to biological targets like enzymes or receptors.

| Computational Method | Predicted Property | Relevance |

| Density Functional Theory | Electronic structure, bond energies, spectroscopic signatures, reaction mechanisms. | Understanding reactivity, guiding synthesis, and characterization. |

| Molecular Dynamics | Conformational analysis, intermolecular interactions, diffusion in a medium. | Predicting solid-state packing, behavior in solution, material design. |

| QSAR/QSPR | Biological activity, toxicity, solubility, thermal stability. | Prioritizing synthetic targets for drug discovery and materials science. |

This table summarizes how different computational methods could be applied to predict the properties of the target compound and its derivatives.

Q & A

Q. Table 1: Typical Reaction Conditions

| Component | Role | Quantity (mmol) |

|---|---|---|

| 3-Formylphenol | Nucleophile | 1.0 |

| 3,4,5-TMBz-Cl | Electrophile | 1.0 |

| DMAP | Catalyst | 0.05–0.1 |

| Pyridine | Scavenger | 2.0 |

| THF | Solvent | 10 mL |

Basic: How is the purity of this compound validated?

Methodological Answer:

Purity is confirmed using:

- Melting Point Analysis : Compare observed melting point (e.g., 87–89°C) with literature values to detect impurities .

- 1H/13C NMR : Identify ester carbonyl (~165–170 ppm in 13C NMR) and formyl proton (~9.8–10.2 ppm in 1H NMR).

- IR Spectroscopy : Confirm ester (C=O stretch at ~1720 cm⁻¹) and formyl (C=O stretch at ~2850–2720 cm⁻¹) functional groups .

Advanced: How can conflicting spectral data for the formyl group be resolved?

Methodological Answer:

Discrepancies in formyl proton signals may arise from:

- Solvent Effects : Use deuterated DMSO or CDCl₃ to stabilize aldehyde protons.

- Tautomerism : Check for equilibrium between aldehyde and hydrated forms (geminal diol) under humid conditions.

- 2D NMR (HSQC/HMBC) : Correlate formyl proton (δ ~10 ppm) with adjacent aromatic carbons to confirm position .

Advanced: What strategies prevent formyl group degradation during synthesis?

Methodological Answer:

- Inert Atmosphere : Use nitrogen/argon to avoid oxidation.

- Low-Temperature Reactions : Conduct reactions at 0–5°C in polar aprotic solvents (e.g., THF).

- Protecting Groups : Temporarily protect the formyl group as an acetal (e.g., using ethylene glycol) before esterification, followed by deprotection with aqueous HCl .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

- Ethanol/Water Mixtures : High solubility in ethanol at elevated temperatures, with gradual cooling to induce crystallization.

- Ethyl Acetate/Hexane : Ideal for column chromatography fractions requiring further purification .

Advanced: How does the electron-withdrawing formyl group influence ester stability?

Methodological Answer:

The formyl group increases electrophilicity of the ester carbonyl, making it more prone to:

- Hydrolysis : Monitor pH (avoid strongly acidic/basic conditions).

- Nucleophilic Attack : Use anhydrous solvents and minimize exposure to amines or thiols.

- Kinetic Studies : Compare hydrolysis rates with non-formylated analogs using HPLC to quantify degradation .

Advanced: What applications exist for this compound in multi-step synthesis?

Methodological Answer:

The formyl group enables:

- Schiff Base Formation : React with amines (e.g., anilines) to generate imines for coordination chemistry.

- Cross-Coupling Reactions : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) after converting the formyl group to a boronic ester.

- Photodynamic Therapy Probes : Conjugate with porphyrins via aldehyde-amine condensation for bioimaging studies .

Basic: What safety precautions are required when handling 3,4,5-trimethoxybenzoyl chloride?

Methodological Answer:

- Protective Equipment : Use gloves, goggles, and a fume hood due to lachrymatory and corrosive properties.

- Neutralization : Quench excess acyl chloride with ice-cold sodium bicarbonate.

- Storage : Keep under nitrogen at –20°C to prevent hydrolysis .

Advanced: How to troubleshoot low yields in large-scale syntheses?

Methodological Answer:

- Reagent Purity : Ensure 3-formylphenol is anhydrous (Karl Fischer titration).

- Catalyst Loading : Optimize DMAP concentration (0.1–0.2 equiv.) to enhance reaction kinetics.

- Scale-Up Adjustments : Use a jacketed reactor for temperature control and mechanical stirring to improve mixing .

Advanced: What computational methods predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics : Simulate solvent interactions to optimize crystallization conditions.

- Docking Studies : Assess binding affinity with biological targets (e.g., tubulin for anticancer activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.